Diallyl hexasulfide
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Overview
Description
Diallyl hexasulfide is an organosulfur compound primarily derived from garlic and other plants in the genus Allium. It is one of the polysulfides found in garlic oil, known for its distinctive odor and potential health benefits. This compound is characterized by its six sulfur atoms, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl hexasulfide can be synthesized through the reaction of allyl halides with disodium polysulfides. The process involves the use of phase transfer catalysts to facilitate the substitution reactions. For example, allyl bromide can react with disodium hexasulfide under mild conditions to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often extracted from garlic oil. The extraction process involves steam distillation of garlic bulbs, which contain various polysulfides, including this compound. The compound is then isolated and purified using techniques such as liquid-liquid extraction and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: It can be reduced to form lower polysulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products:
Oxidation: Formation of diallyl sulfoxide and diallyl sulfone.
Reduction: Formation of diallyl disulfide and diallyl trisulfide.
Substitution: Formation of various substituted allyl compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Mechanism of Action
Diallyl hexasulfide exerts its effects through several molecular mechanisms:
Antimicrobial Action: Disrupts bacterial cell membranes and inhibits enzyme activity, leading to cell death.
Anticancer Action: Induces apoptosis by modulating cell signaling pathways, including the activation of caspases and the inhibition of cell proliferation pathways.
Antioxidant Action: Scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Diallyl hexasulfide is part of a family of organosulfur compounds found in garlic. Similar compounds include:
- Diallyl disulfide
- Diallyl trisulfide
- Diallyl tetrasulfide
- Diallyl pentasulfide
Uniqueness: this compound is unique due to its higher sulfur content, which enhances its biological activities compared to its lower polysulfide counterparts. It has shown greater efficacy in antimicrobial and anticancer applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
137443-18-6 |
---|---|
Molecular Formula |
C6H10S6 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
3-(prop-2-enylhexasulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10S6/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
RUEMHHSAZHTSOK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSSSSSSCC=C |
boiling_point |
470.00 °C. @ 760.00 mm Hg |
melting_point |
76.00 °C. @ 760.00 mm Hg |
Origin of Product |
United States |
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